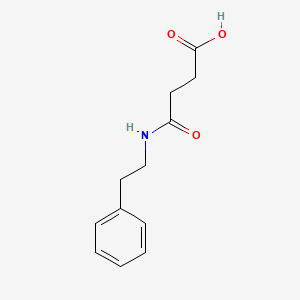

N-Phenethylsuccinamic acid

説明

N-Phenethylsuccinamic acid: is a chemical compound known for its unique properties and applications in various fields. It is a derivative of succinamic acid, where the hydrogen atom of the amide group is replaced by a phenethyl group. This compound has garnered attention due to its potential biological activities and its role as a root-promoting substance in plants .

準備方法

Synthetic Routes and Reaction Conditions: N-Phenethylsuccinamic acid can be synthesized through a reaction between succinic anhydride and phenethylamine. The reaction typically involves the following steps:

Reaction of Succinic Anhydride with Phenethylamine: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The succinic anhydride reacts with phenethylamine to form this compound.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

化学反応の分析

General Reactivity of Succinamic Acid Derivatives

Succinamic acid derivatives typically exhibit reactivity at two key sites:

-

Carboxylic acid group : Susceptible to esterification, amidation, or activation for nucleophilic substitution.

-

Amide group : May undergo hydrolysis, N-functionalization (e.g., chlorination), or participate in coupling reactions.

For N-Phenethylsuccinamic acid, the phenethyl substituent on the amide nitrogen could influence steric and electronic properties, potentially directing reaction pathways.

Hydrolysis Reactions

-

Acidic or Basic Hydrolysis :

The amide bond in N-Phenethylsuccinamic acid could hydrolyze under acidic or basic conditions to yield succinic acid and phenethylamine (Figure 1). This is a common reaction for secondary amides .

N-Functionalization

-

Chlorination with N-Chlorosuccinimide (NCS) :

NCS is widely used for N-chlorination of amines and amides . While secondary amides are less reactive than primary amines, activation via protonation or using Lewis acids (e.g., BF₃) could facilitate N-chlorination (Figure 2):

Carboxylic Acid Derivative Formation

-

Esterification :

Reaction with alcohols under acidic conditions (e.g., H₂SO₄) could yield esters : -

Acid Chloride Formation :

Activation with thionyl chloride (SOCl₂) or oxalyl chloride could generate the corresponding acid chloride, enabling further nucleophilic substitutions (e.g., with amines to form bis-amides) .

Comparative Reaction Pathways

Challenges and Limitations

-

Steric Hindrance : The phenethyl group may hinder reactivity at the amide nitrogen.

-

Selectivity : Competing reactions (e.g., carboxylic acid vs. amide activation) require careful optimization.

科学的研究の応用

Chemistry

- Building Block for Organic Synthesis : N-Phenethylsuccinamic acid serves as a precursor for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds.

Biology

-

Plant Growth Regulation : this compound has been identified as a root-promoting substance. Research indicates that it enhances root growth without causing adverse effects such as stem elongation or leaf epinasty, distinguishing it from traditional auxins used in agriculture .

- Mechanism of Action : It is believed to interact with biochemical pathways involved in root development, promoting growth under specific environmental conditions.

- Agricultural Applications : Studies have shown that this compound can be applied as a seed treatment or directly to the root zone of plants to enhance growth and yield .

Medicine

- Therapeutic Potential : Ongoing research explores this compound's role as a precursor in drug synthesis. Its unique chemical structure may contribute to developing pharmaceuticals with specific biological activities.

Industrial Applications

This compound is utilized in the production of specialty chemicals and intermediates. Its properties make it suitable for various industrial applications, including:

- Chemical Intermediates : It is used in manufacturing processes where specific chemical properties are required.

- Agricultural Chemicals : As a plant growth regulator, it finds applications in developing fertilizers and growth enhancers that improve crop yield and health .

Case Study 1: Root Growth Enhancement

A study conducted on radish seeds demonstrated that this compound significantly increased root length compared to untreated controls. The results indicated a clear dose-dependent response, highlighting its efficacy as a plant growth regulator .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound revealed various structural modifications that retained or enhanced biological activities, suggesting potential applications in drug development .

作用機序

The mechanism by which N-Phenethylsuccinamic acid exerts its effects involves its interaction with specific molecular targets and pathways:

Root-Promoting Activity: The compound promotes root growth in plants by enhancing cell division and elongation in root tissues.

Molecular Targets: The exact molecular targets are still under investigation, but it is believed to interact with specific receptors or enzymes involved in root development.

類似化合物との比較

N-Phenethylsuccinamic acid can be compared with other similar compounds, such as:

N-[2-(3-Indolyl)ethyl]succinamic acid: This compound also promotes root growth but has different structural features and biological activities.

N-[2-(1-Naphthyl)ethyl]succinamic acid: Similar in function but differs in the aromatic group attached to the succinamic acid.

Uniqueness: this compound is unique due to its specific phenethyl group, which imparts distinct chemical and biological properties. Its ability to promote root growth without exhibiting auxin-like activities sets it apart from other root-promoting substances .

生物活性

N-Phenethylsuccinamic acid (PESA) is a compound that has garnered attention for its potential biological activities, particularly in the context of plant growth regulation. This article delves into the biological activity of PESA, examining its effects on root development, antibacterial properties, and structure-activity relationships (SAR).

Overview of this compound

This compound is an amide derivative of succinic acid, characterized by the presence of a phenethyl group. Its chemical structure is pivotal in determining its biological activity. The compound has been studied for its role as a plant growth regulator and its potential applications in agriculture.

1. Root-Promoting Activity

PESA derivatives have been identified as effective root-promoting substances. Research indicates that these compounds can significantly enhance root formation in various plant species. A study demonstrated that specific PESA derivatives exhibited up to 40 times higher rooting activity compared to their unmodified counterparts .

Table 1: Rooting Activity of PESA Derivatives

| Compound | Rooting Activity (times higher than control) |

|---|---|

| PESA | 40 |

| Ethyl ester of PESA | 3,400 |

| Butyl ester of PESA | 1,800 |

This increase in activity is attributed to the hydrophobic nature of the derivatives, which enhances cell membrane permeability, thereby facilitating better absorption and action within plant tissues .

Structure-Activity Relationship (SAR)

The effectiveness of PESA as a biological agent is closely linked to its structural components. The presence of the phenethyl group is critical for its biological activity. Modifications to this structure can significantly alter its efficacy:

- Hydrophobic Modifications : Increasing hydrophobicity through esterification has been shown to enhance rooting activity significantly.

- Stereochemistry : The stereochemistry of the substituents plays a vital role; certain configurations lead to improved biological responses while others may diminish activity .

Table 2: Structure-Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Hydrophobic Esters | Increased rooting activity |

| Stereoisomer Variations | Varied efficacy; specific configurations required for optimal activity |

Case Studies

Several studies have explored the application of PESA in agricultural settings:

- Study on Azuki Beans : Research indicated that treatments with PESA derivatives resulted in enhanced adventitious root formation in Azuki beans (Vigna angularis), showcasing its practical utility in crop production .

- Field Trials : Field trials conducted with various crops demonstrated improved growth rates and root development when treated with PESA-based formulations compared to controls .

特性

IUPAC Name |

4-oxo-4-(2-phenylethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYKITJYWFYRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398286 | |

| Record name | Polystyrene A-COOH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-55-2 | |

| Record name | N-Phenethylsuccinamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polystyrene A-COOH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-phenylethyl)carbamoyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENETHYLSUCCINAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT0B5V56B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。